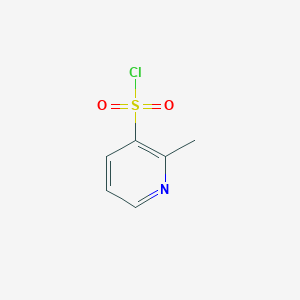

2-Methylpyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

2-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-5-6(11(7,9)10)3-2-4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPQMFUKALLHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600657 | |

| Record name | 2-Methylpyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872001-95-1 | |

| Record name | 2-Methylpyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methylpyridine 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group in 2-methylpyridine-3-sulfonyl chloride is highly reactive, primarily undergoing nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile. cymitquimica.coma2bchem.com The sulfur atom is highly electrophilic, making it susceptible to attack by various nucleophiles. These reactions are fundamental to the utility of this compound as a building block in organic synthesis for creating more complex molecules. a2bchem.comsigmaaldrich.com

The reaction of this compound with primary and secondary amines is a cornerstone of its chemistry, yielding sulfonamides. rsc.orgnih.gov This transformation is a widely used method for synthesizing the sulfonamide functional group, which is a key component in many pharmaceutical compounds. sigmaaldrich.comnih.gov The reaction typically proceeds in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct that is formed. rsc.orgmsu.edu Studies have shown that primary amines tend to react more rapidly than secondary amines, which can be attributed to their higher nucleophilicity and lower steric hindrance. rsc.org The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion and deprotonation to yield the stable sulfonamide product. rsc.org

Table 1: Synthesis of Sulfonamides from this compound and Various Amines

| Amine Type | Reactant | Product | General Conditions |

| Primary Amine | R-NH₂ | 2-Methylpyridine-3-sulfonamide (B3246918) (R-NH-SO₂-Py) | Aprotic solvent, often with a base (e.g., pyridine) rsc.org |

| Secondary Amine | R₂-NH | N,N-Disubstituted-2-methylpyridine-3-sulfonamide (R₂-N-SO₂-Py) | Aprotic solvent, often with a base (e.g., pyridine) rsc.org |

| Heterocyclic Amine | e.g., Morpholine | N-(2-Methylpyridin-3-yl)sulfonylmorpholine | Acetonitrile (B52724), reflux nih.gov |

| α-Amino Acid Esters | H₂N-CHR-COOR' | N-(2-Methylpyridin-3-yl)sulfonyl-α-amino acid ester | Microwave irradiation, solvent-free rsc.org |

Similar to its reactions with amines, this compound reacts with alcohols to form sulfonate esters. smolecule.com This reaction also typically requires a base like pyridine to act as a scavenger for the generated HCl. msu.edulibretexts.org The process involves converting the alcohol's hydroxyl group into a much better leaving group, a tosylate or mesylate, by reacting it with a sulfonyl chloride. libretexts.org The C-O bond of the alcohol remains intact during this conversion, meaning the reaction proceeds with retention of stereochemistry at the carbon atom. libretexts.orglibretexts.org The resulting sulfonate esters are valuable intermediates because the sulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. msu.edulibretexts.org

Reactions with thiols (R-SH) follow a similar nucleophilic substitution pathway to produce thiosulfonates (or thioethers, depending on the subsequent reaction pathways). Thiols are generally more nucleophilic than their alcohol counterparts, which can influence reaction kinetics. msu.edu The sulfonyl chloride can react with thiols to form thioethers. smolecule.com

Table 2: Synthesis of Sulfonates and Thioether Precursors from this compound

| Nucleophile | Reactant | Product | General Conditions |

| Alcohol | R-OH | 2-Methylpyridine-3-sulfonate ester (R-O-SO₂-Py) | Pyridine solution msu.edulibretexts.org |

| Thiol | R-SH | Thiosulfonate intermediate | Aprotic solvent |

Chemoselectivity is a critical aspect of the reactivity of this compound, particularly in complex molecules with multiple reactive sites. Research indicates that with few exceptions, most chemical transformations involving functionalized sulfonyl chlorides occur selectively at the sulfonyl chloride (SO₂Cl) moiety. researchgate.net This high degree of chemoselectivity allows the sulfonyl chloride group to be modified without affecting other sensitive functional groups that may be present in the molecule, such as esters or amides. researchgate.net This predictable reactivity makes it a reliable functional group for targeted synthetic strategies.

Regioselectivity refers to the specific position of the reaction on the pyridine ring. In this compound, the sulfonyl chloride is at the 3-position. The introduction of the sulfonyl group itself is a directed process, often achieved by the sulfonation of 2-methylpyridine (B31789) using agents like chlorosulfonic acid. Subsequent reactions of the sulfonyl chloride group are then confined to this position, ensuring that the pyridine core structure remains intact while functionalization occurs specifically at the sulfur center.

Electrophilic Characteristics and Interaction Studies

The chemical behavior of this compound is dominated by its electrophilic nature. cymitquimica.com The sulfur atom of the sulfonyl chloride group is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The presence of the pyridine ring further influences the electronic environment. This pronounced electrophilic character makes the sulfur atom a prime target for attack by a wide range of nucleophiles, including amines, alcohols, and thiols. smolecule.com

Interaction studies focus on the compound's reactivity with nucleophiles to understand how it can be used in synthetic pathways or to modify biological targets. smolecule.com The trifluoromethyl group in analogous compounds, for example, is known to enhance the electrophilic character compared to simpler pyridine sulfonyl chloride derivatives. This increased electrophilicity leads to faster rates of sulfonylation. The electrophilic nature of the sulfonyl chloride group is fundamental to its role as a sulfonylating agent, enabling the introduction of the 2-methylpyridine-3-sulfonyl moiety into various molecular scaffolds. a2bchem.com

Investigation of Reaction Mechanisms

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Nucleophilic substitution at the sulfonyl center generally proceeds through a classical bimolecular mechanism. smolecule.com However, more complex, metal-mediated processes have also been investigated for the functionalization of pyridine rings.

The Concerted Metalation-Deprotonation (CMD) pathway is a key mechanism in transition-metal-catalyzed C-H activation reactions. wikipedia.org While direct sulfonylation of the pyridine ring is one synthetic route, the CMD mechanism is particularly relevant for the functionalization of C-H bonds, a modern synthetic strategy. This process involves the cleavage of a C-H bond and the formation of a new carbon-metal bond in a single transition state, without proceeding through a metal hydride intermediate. wikipedia.org

Radical Pathways in Sulfonylation and Halofunctionalization

While the ionic pathways of sulfonyl chlorides are well-documented, their participation in radical reactions represents a growing area of chemical research. Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can then engage in a variety of transformations. smolecule.commagtech.com.cn These reactions are often initiated by light, heat, or a radical initiator.

In the context of sulfonylation, a plausible radical pathway for a generic sulfonyl chloride (R-SO₂Cl) involves the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical (R-SO₂•) and a chlorine radical (Cl•). This sulfonyl radical is a key intermediate that can add to unsaturated bonds, such as those in alkenes and alkynes, to form a new carbon-sulfur bond. This process, known as radical sulfonylation, offers an alternative to traditional nucleophilic substitution methods for the formation of sulfones.

Although specific studies detailing the radical-mediated reactions of this compound are not extensively available in the reviewed literature, the general reactivity of sulfonyl chlorides suggests its potential to participate in such pathways. For instance, the C-sulfonylation of 4-alkylpyridines has been shown to proceed via N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediates, which could potentially be accessed through radical mechanisms under specific conditions. nih.gov

Halofunctionalization reactions involving sulfonyl chlorides can also proceed through radical mechanisms. In these reactions, both the sulfonyl group and a halogen atom are introduced across a double or triple bond. While specific examples involving this compound are scarce, the general principle involves the addition of the sulfonyl radical to the unsaturated system, followed by trapping of the resulting carbon-centered radical by a halogen source.

Mechanistic Insights into Sulfonamide Bond Formation

The reaction of sulfonyl chlorides with primary or secondary amines to form sulfonamides is a cornerstone of organic synthesis. ucl.ac.uk The mechanism of this transformation with this compound is expected to follow the well-established nucleophilic substitution pathway at the sulfur atom.

The reaction is generally believed to proceed through a bimolecular nucleophilic substitution (Sɴ2-type) mechanism at the sulfur center. smolecule.com The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a transient trigonal bipyramidal intermediate or a transition state. Subsequently, the chloride ion, being a good leaving group, is expelled, and a proton is lost from the nitrogen atom, typically facilitated by a base, to yield the stable sulfonamide product.

The reaction of various sulfonyl chlorides with amines is a widely utilized method for the synthesis of sulfonamides. For instance, the reaction of 2-chloropyridine-3-sulfonyl chloride with primary anilines has been used to produce N-arylpyridinesulfonamides. mdpi.com Similarly, reactions of N-silylamines with sulfonyl chlorides have been shown to produce sulfonamides in high yields. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| 2-Chloropyridine-3-sulfonyl chloride | 3,5-Difluoroaniline | 2-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide | Dioxane, Triethylamine, 60 °C | 72 | mdpi.com |

| 2-Chloropyridine-3-sulfonyl chloride | 3,5-Dimethylaniline | 2-Chloro-N-(3,5-dimethylphenyl)pyridine-3-sulfonamide | Dioxane, Triethylamine, 60 °C | 81 | mdpi.com |

| Benzenesulfonyl chloride | N-(Trimethylsilyl)morpholine | N-Morpholinylbenzenesulfonamide | Acetonitrile, Reflux | Quantitative | nih.gov |

This table presents examples of sulfonamide formation from related sulfonyl chlorides to illustrate the general reaction.

Interactions with Biological Macromolecules and Nucleophiles

The reactivity of this compound towards nucleophiles is the primary determinant of its interactions with biological macromolecules such as proteins and nucleic acids. The electrophilic sulfonyl chloride group can react with nucleophilic residues present in these biomolecules, leading to covalent modification.

Key nucleophilic sites in proteins include the side chains of amino acids such as lysine (B10760008) (amino group), cysteine (thiol group), histidine (imidazole ring), and serine/threonine/tyrosine (hydroxyl groups). The reaction of this compound with these residues would result in the formation of stable sulfonamide or sulfonate ester linkages, thereby altering the structure and function of the protein. While specific studies on the interaction of this compound with biological macromolecules are limited, the general reactivity of sulfonyl chlorides suggests that it has the potential to act as an inhibitor of enzymes or to modulate protein activity through covalent modification. smolecule.comnih.gov

Similarly, the nucleophilic centers in DNA and RNA, such as the exocyclic amino groups of adenine, guanine, and cytosine, could potentially be targets for alkylation by this compound. Such interactions could lead to DNA damage and cytotoxic effects. Studies with imidazole (B134444) terpyridine derived metal complexes have shown both coordinate and intercalative binding to DNA, as well as oxidative and hydrolytic cleavage, highlighting the diverse ways small molecules can interact with DNA. rsc.org

Applications in Organic Synthesis

A Versatile Building Block for Functionalized Pyridine (B92270) Systems

The inherent reactivity of the sulfonyl chloride group, combined with the structural features of the methyl-substituted pyridine ring, makes 2-Methylpyridine-3-sulfonyl chloride a versatile precursor for introducing the 2-methyl-3-pyridylsulfonyl moiety into various molecular frameworks. This adaptability is crucial for modifying pyridine scaffolds and synthesizing complex heterocyclic systems.

Synthesis of Substituted Trifluoromethylpyridines

While direct transformation of the methyl group in this compound to a trifluoromethyl group is not a commonly cited application, the broader context of trifluoromethylpyridine (TFMP) synthesis is significant in agrochemical and pharmaceutical research. nih.govjst.go.jpnih.gov Generally, the synthesis of TFMPs involves processes like the direct fluorination of picoline derivatives or the use of trifluoromethyl-containing building blocks in cyclocondensation reactions. nih.govresearchoutreach.org For instance, derivatives such as 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride are synthesized and utilized as intermediates. The synthesis of such compounds typically involves the sulfonation of a pre-existing trifluoromethylpyridine.

Derivatization for Modified Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science. nih.gov Sulfonyl chlorides, such as this compound, are instrumental in the derivatization of this core structure. The sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic substitution, allowing for the attachment of a wide range of functional groups. This reactivity enables the construction of modified pyridine scaffolds with tailored electronic and steric properties. Related compounds like 2-chloro-5-methyl-3-pyridinesulfonyl chloride are noted for their role as intermediates in creating complex organic molecules, highlighting the utility of this class of compounds as versatile building blocks. cymitquimica.com

Core Synthon for Sulfonamide Synthesis

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely used method for the synthesis of sulfonamides. This compound serves as a core synthon in this context, providing access to a broad spectrum of N-substituted pyridylsulfonamides.

Construction of Diverse Sulfonamide Libraries

The synthesis of sulfonamide libraries is a common strategy in drug discovery to explore a wide chemical space and identify compounds with desired biological activities. The robust reaction between sulfonyl chlorides and amines facilitates the parallel synthesis of numerous derivatives. By reacting this compound with a diverse collection of amine-containing compounds, a library of novel sulfonamides featuring the 2-methylpyridine (B31789) moiety can be constructed. nih.gov This approach is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents. ucl.ac.uk The general methodology involves reacting the sulfonyl chloride with an amine, often in the presence of a base like pyridine or triethylamine, to neutralize the HCl byproduct. mdpi.com

Stereoselective Synthesis of Chiral Sulfonamides

Chiral sulfonamides are of significant interest in asymmetric synthesis and medicinal chemistry due to their potential as chiral ligands, catalysts, and bioactive molecules. nih.govgoogle.com The stereoselective synthesis of these compounds can be achieved by reacting a sulfonyl chloride with a chiral amine or an amine in the presence of a chiral catalyst. The reaction of this compound with enantiomerically pure amines allows for the introduction of a chiral center, leading to the formation of diastereomeric or enantiomerically enriched sulfonamides. organic-chemistry.org Alternative methods focus on the stereoselective synthesis of chiral sulfinates and their subsequent oxidation to sulfonamides, a process that can retain the stereochemistry at the sulfur atom. nih.govorganic-chemistry.org While specific examples detailing the use of this compound in highly stereoselective reactions are not extensively documented, the general principles of chiral sulfonamide synthesis are well-established and applicable. nih.gov

Preparation of Organosulfones and Their Synthetic Utility

Organosulfones are a class of organosulfur compounds with the general structure R-S(=O)₂-R'. The synthesis of these compounds can be achieved through various methods, including the reaction of sulfonyl chlorides with organometallic reagents. This compound can serve as a precursor for the synthesis of various organosulfones. For instance, its reaction with a Grignard reagent or an organolithium reagent would yield a diaryl or alkyl-aryl sulfone containing the 2-methylpyridyl moiety.

The general reaction is as follows:

2-Methylpyridine-3-SO₂Cl + R-MgX → 2-Methylpyridine-3-SO₂-R + MgXCl

The organosulfones derived from this compound are expected to have synthetic utility as intermediates in the development of more complex molecules. The sulfonyl group is a versatile functional group that can participate in a variety of chemical transformations.

Contributions to Specialty Chemical Production

Pyridine-based sulfonyl chlorides are important intermediates in the production of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. smolecule.coma2bchem.com While specific examples detailing the use of this compound are scarce in available literature, its structural analogs are known to be key building blocks for a range of bioactive molecules.

For instance, related compounds like (3-sulfonylchloride-4-chloro)pyridine are used as intermediates in the synthesis of the diuretic drug torsemide. google.comresearchgate.netpatsnap.com This highlights the potential of pyridinesulfonyl chlorides in medicinal chemistry. The general synthetic utility of these compounds lies in their ability to introduce the pyridylsulfonyl moiety into a target molecule, which can be crucial for its biological activity.

The production of specialty chemicals using intermediates like this compound often involves multi-step syntheses where the sulfonyl chloride is reacted with other complex molecules to build the final product. These products can range from active pharmaceutical ingredients (APIs) to specialized polymers and materials. a2bchem.com

Applications in Medicinal Chemistry and Biological Activity

Development of Drug Candidates Incorporating 2-Methylpyridine-3-sulfonyl Chloride Derived Moieties

The structural motif derived from this compound is present in numerous compounds investigated for various therapeutic purposes. Its role as a versatile intermediate allows for the synthesis of molecules targeting a wide spectrum of biological pathways. These applications span several important therapeutic areas, including the treatment of ulcers, viral infections, diabetes, malaria, thrombosis, cancer, allergies, and cardiac arrhythmias.

One of the most significant applications of pyridine-3-sulfonyl chloride derivatives is in the synthesis of anti-ulcerative agents, most notably the potassium-competitive acid blocker (P-CAB), Vonoprazan. Vonoprazan is used for the treatment of acid-related diseases. The synthesis of Vonoprazan involves the use of pyridine-3-sulfonyl chloride as a key intermediate.

In a common synthetic route, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is reacted with pyridine-3-sulfonyl chloride. sci-hub.segoogle.com This step is followed by a reductive amination with methylamine to yield the free base of Vonoprazan, which is then treated with fumaric acid to produce Vonoprazan fumarate. sci-hub.sesynzeal.com An alternative pathway involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with pyridine-3-sulfonyl chloride to generate 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile, which is then further processed to yield Vonoprazan. google.com

Table 1: Key Intermediates in Vonoprazan Synthesis

| Starting Material | Reagent | Resulting Intermediate |

|---|---|---|

| 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | Pyridine-3-sulfonyl chloride | 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde |

Derivatives of pyridine (B92270) have shown promise as antiviral agents. smolecule.commdpi.com Specifically, nucleoside analogues derived from 3-hydroxy-4-pyridinone have been synthesized and evaluated against a broad spectrum of viruses. nih.gov Some of these compounds exhibited moderate activity against both wild-type Herpes Simplex Virus-1 (HSV-1) and Herpes Simplex Virus-2 (HSV-2), as well as against a thymidine kinase-deficient strain of HSV-1. nih.gov The pyridine ring is a core component of numerous drug classes and has been associated with anti-HIV activity. researchgate.net The incorporation of a sulfonamide moiety, which can be derived from this compound, is a common strategy in the development of new antiviral drugs, including those targeting HIV and other retroviruses. mdpi.com

Sulfonamide derivatives are being actively investigated as potential anti-diabetic agents. nih.govresearchgate.netrsc.org These compounds can exert their effects through various mechanisms, including the inhibition of enzymes such as α-amylase and α-glucosidase. nih.govnih.govmdpi.comualberta.ca These enzymes are responsible for the breakdown of complex carbohydrates into glucose, and their inhibition can help to control postprandial hyperglycemia. nih.govmdpi.com

A study on novel sulfonamide derivatives demonstrated their potential as multitarget antidiabetic agents. nih.govresearchgate.netrsc.org Several synthesized compounds showed excellent inhibitory potential against α-glucosidase, with some being more potent than the reference drug, acarbose. nih.govresearchgate.netrsc.org

Table 2: α-Glucosidase Inhibitory Activity of Novel Sulfonamide Derivatives

| Compound | IC₅₀ (µM) against α-glucosidase |

|---|---|

| 3a | 19.39 |

| 3b | 25.12 |

| 3h | 25.57 |

| 6 | 22.02 |

| Acarbose (Reference) | >25.57 |

Data sourced from a study on novel sulfonamide derivatives as multitarget antidiabetic agents. nih.govresearchgate.netrsc.org

The pyridine scaffold, combined with a sulfonyl group, offers a promising framework for the design of new and effective α-amylase and α-glucosidase inhibitors.

The sulfonamide functional group is a key feature in several effective anti-malarial drugs. mdpi.com Pyridine derivatives have also been synthesized and evaluated for their in vivo anti-malarial activity against Plasmodium berghei. nih.govresearchgate.net In one study, certain pyridine derivatives showed significant inhibition of parasite multiplication. nih.govresearchgate.net

A novel series of google.comsmolecule.commdpi.comtriazolo[4,3-a]pyridine sulfonamides, synthesized from 2-chloropyridine-3-sulfonyl chloride, have been investigated as potential antimalarial agents. mdpi.com Furthermore, sulfonamide derivatives have demonstrated antiprotozoal activity against various parasites, including Trypanosoma cruzi, Leishmania chagasi, and L. amazonensis. mdpi.com Pyridyl analogues of the antiprotozoal drug pentamidine have also been synthesized and tested for in vitro activities against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.gov Organic salts of benzimidazoles, including sulfonates, have shown enhanced in vitro antiparasitic effects against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. mdpi.com

Table 3: Anti-malarial Activity of Pyridine Derivatives against P. berghei

| Compound | Inhibition of Parasite Multiplication (%) at 50 µmol/kg |

|---|---|

| 2a | 90 |

| 2g | 91 |

| 2h | 80 |

Data from a study on pyridine derivatives as anti-malarial agents. nih.govresearchgate.net

The this compound moiety is a valuable scaffold for the development of anti-thrombotic and anti-neoplastic agents. smolecule.com Arylsulfonylhydrazones of 2-formylpyridine N-oxide have been identified as a class of anticancer agents. nih.gov One of the most active compounds in this series demonstrated antineoplastic activity against a broad spectrum of transplanted tumors. nih.gov

Furthermore, the discovery of (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents highlights the potential of this structural class. nih.gov Lead compounds from this series were found to be highly potent mitotic inhibitors and selectively cytotoxic to cancer cells, with some demonstrating antitumor activities in animal models. nih.gov The development of anti-cancer drugs often involves the use of such targeted chemical entities. mdpi.commdpi.comdrugbank.com

Derivatives of this compound are also utilized in the production of antihistamines and antiarrhythmics. smolecule.com The synthesis of various 4-aroyl (and aryl)-1-aralkylpiperazine and piperidine derivatives has led to the identification of potent Class III antiarrhythmic agents. nih.gov Similarly, the scutellarein scaffold, when conjugated with pharmacophores from FDA-approved antiarrhythmic medications, has yielded derivatives with promising antiarrhythmic activity. mdpi.com The versatility of the pyridine sulfonyl chloride structure allows for the creation of diverse molecules with the potential to treat conditions like allergies and cardiac arrhythmias.

Anti-Inflammatory and Immunomodulatory Agents (e.g., TACE inhibitors, hGR ligands)

Currently, there is a lack of specific, publicly available scientific literature detailing the direct evaluation of this compound or its immediate derivatives as Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitors or human Glucocorticoid Receptor (hGR) ligands. While the broader class of sulfonamides has been investigated for a wide array of biological activities, including anti-inflammatory and immunomodulatory effects, dedicated research focusing on derivatives of this compound for these specific targets is not prominently reported.

Enzyme Inhibition Studies

The investigation of enzyme inhibition is a cornerstone of drug discovery. The structural motifs present in this compound suggest that its derivatives could be designed to interact with various enzyme classes.

Interaction with Cytochrome P450 Isoforms

Direct studies on the inhibitory activity of this compound against Cytochrome P450 (CYP) isoforms are not extensively documented. However, a related compound, pyridine-3-sulfonyl chloride, has been utilized as a derivatizing agent to enhance the analytical detection of metabolites in in vitro CYP activity assays. This suggests a potential application for this compound in similar analytical methodologies due to the reactivity of the sulfonyl chloride group, which can tag specific metabolites for improved detection. Further research would be necessary to determine if this compound or its sulfonamide derivatives possess any direct inhibitory or inducing effects on CYP isoforms.

Kinase Domain Inhibition

While various pyridine-containing compounds have been successfully developed as kinase inhibitors, specific research detailing the synthesis and evaluation of this compound derivatives as kinase inhibitors is not widely available. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors, suggesting that derivatives of this compound could be of interest in this area. However, without specific studies, any potential for kinase domain inhibition remains speculative.

Inhibition of Metalloenzymes

There is a lack of specific research in the public domain that investigates the potential of this compound or its derivatives as inhibitors of metalloenzymes.

Investigational Chemical Probes for Biochemical Pathways

Due to its high reactivity, this compound has the potential to be used as an investigational chemical probe. smolecule.com The sulfonyl chloride moiety can react with nucleophilic residues on proteins, such as lysine (B10760008) or cysteine, allowing for the covalent labeling of these biomolecules. This property could be exploited to identify and characterize novel protein targets or to elucidate the mechanisms of biochemical pathways. However, specific examples of this compound being used as a chemical probe in published research are limited. smolecule.com

Structure-Activity Relationship (SAR) Studies of Sulfonamide Derivatives

The primary value of this compound lies in its ability to serve as a starting material for the generation of libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies. By reacting this compound with a diverse range of amines, a multitude of novel sulfonamides can be synthesized. These libraries can then be screened against various biological targets to identify lead compounds.

The general approach to SAR studies involving derivatives of this compound would involve systematic modifications of the amine component. The nature of the substituent on the sulfonamide nitrogen can be varied to explore the effects of steric bulk, electronics, and hydrogen bonding potential on biological activity.

| R-NH2 (Amine) | Resulting Sulfonamide Structure | Potential for Biological Activity Screening |

| Alkylamines | 2-Methyl-N-alkylpyridine-3-sulfonamide | Modulating lipophilicity and steric interactions |

| Arylamines | 2-Methyl-N-arylpyridine-3-sulfonamide | Introducing aromatic interactions and diverse substitution patterns |

| Heterocyclic amines | 2-Methyl-N-(heterocyclyl)pyridine-3-sulfonamide | Exploring diverse chemical space and potential for specific interactions |

| Amino acids | N-(2-Methyl-3-pyridylsulfonyl)amino acids | Combining the sulfonamide with biologically relevant building blocks |

Analytical and Derivatization Applications

Enhancement of Detection Sensitivity for Biomolecules

A primary challenge in the analysis of many biomolecules, such as steroidal estrogens, is their weak ionization efficiency in common LC-MS sources like electrospray ionization (ESI), which leads to poor sensitivity nih.gov. Chemical derivatization with sulfonyl chlorides containing functional groups with high proton affinity, such as the pyridine (B92270) group, is a strategy developed to overcome this limitation nih.govsigmaaldrich.com. By attaching this "tag" to a target analyte, its ability to be ionized is significantly improved, thereby enhancing detection sensitivity in LC-MS/MS analyses nih.gov.

Pyridine-sulfonyl chlorides are employed as derivatization agents to boost the sensitivity for various metabolites in complex samples. sigmaaldrich.com. The reagent reacts with functional groups on the metabolites, such as the phenolic hydroxyl group on estrogens, creating a derivative that is more readily detected by the mass spectrometer nih.gov. This approach has been successfully used for the analysis of steroidal estrogens in biological samples and other phenolic compounds like bisphenols in beverages nih.govsigmaaldrich.com. The derivatization not only improves sensitivity but can also stabilize otherwise reactive metabolites during sample preparation and analysis meliomics.com.

A significant advantage of using Pyridine-3-sulfonyl (PS) chloride for derivatization is the nature of the fragmentation it induces in tandem mass spectrometry (MS/MS). nih.gov. In a comparative study, the PS derivative of 17β-estradiol (E2) was shown to produce analyte-specific fragment ions, in contrast to other reagents like dansyl chloride, whose product ion spectra are often dominated by ions representing the derivatization tag itself nih.gov.

When the PS-derivatized E2 (precursor ion m/z 414) is fragmented, it yields specific product ions at m/z 272 and m/z 350 nih.gov. The ability to monitor multiple, analyte-specific MS/MS transitions provides a higher degree of analytical specificity nih.gov. This is crucial because the ratio of the responses of these transitions should remain constant; any deviation would indicate the presence of an interference, thereby reducing the probability of false positives from matrix components nih.gov. This capability allows for the generation of "EI-like" mass spectra under ESI conditions, which is highly valuable for the structural confirmation of estrogens and their metabolites nih.gov.

Table 1: MS/MS Transitions for 17β-estradiol Derivatized with Pyridine-3-sulfonyl chloride

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Primary | Product Ion (m/z) - Confirmatory | Source |

|---|

Chromatographic Applications

Derivatization with pyridine-sulfonyl chlorides is intrinsically linked to chromatographic separations, primarily high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). nih.govsigmaaldrich.com. The resulting derivatives are designed to be compatible with these systems. The addition of the derivatization tag alters the chemical properties of the analyte, which can be leveraged to improve chromatographic performance meliomics.com. For instance, derivatization can increase the retention of otherwise poorly-retained polar metabolites on widely used reversed-phase liquid chromatography (RPLC) columns meliomics.com. The methods developed for estrogens and bisphenols using Pyridine-3-sulfonyl chloride specifically utilize HPLC-MS/MS for analysis sigmaaldrich.com.

Determination of Enantiopurity in Derived Chiral Compounds

There is no information available in the provided search results regarding the use of 2-Methylpyridine-3-sulfonyl chloride or its parent compound for the determination of enantiopurity in derived chiral compounds.

Method Development for Quantitative Analysis in Complex Biological Matrices

The enhanced specificity and sensitivity afforded by derivatization with Pyridine-3-sulfonyl chloride enables the development of robust quantitative methods for analytes in complex biological fluids like serum nih.gov. A method for the quantitative analysis of 17β-estradiol (E2) in serum was developed and validated nih.gov. The method demonstrated excellent linearity and is suitable for determining low concentrations of the hormone in clinical or biomedical research settings nih.gov.

The validation involved creating calibration curves using an internal standard (deuterated E2-d5) and analyzing samples across a range of concentrations. This confirms the suitability of the derivatization strategy for reliable quantification in challenging matrices nih.gov.

Table 2: Quantitative Method Parameters for E2 in Serum using Pyridine-3-sulfonyl chloride Derivatization

| Parameter | Finding | Source |

|---|---|---|

| Biological Matrix | Serum | nih.gov |

| Analytical Technique | LC-ESI-MS/MS | nih.gov |

| Calibration Range | 10–1000 pg/mL | nih.gov |

| Linearity (r²) | > 0.997 | nih.gov |

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the reaction mechanisms involving sulfonyl chlorides. These studies provide detailed energy profiles for reaction pathways, helping to identify intermediates and transition states.

The nucleophilic substitution at the sulfonyl sulfur atom is a primary reaction type for this class of compounds. mdpi.com Theoretical investigations on analogous arenesulfonyl chlorides have focused on distinguishing between two principal mechanisms:

A concerted, synchronous S_N2-type displacement involving a single transition state. mdpi.com

A stepwise addition-elimination (A–E) mechanism that proceeds through a hypervalent sulfurane intermediate. mdpi.com

DFT calculations of the chloride exchange reaction in arenesulfonyl chlorides suggest that the process generally occurs via a single S_N2 transition state. mdpi.com However, the mechanism can be influenced by the nature of the nucleophile and solvent. For instance, the analogous fluoride (B91410) exchange reaction is proposed to occur via the addition-elimination mechanism. mdpi.com

Studies on reactions involving the pyridine (B92270) nucleus, such as its interaction with acyl chlorides or triflic anhydride (B1165640), also utilize DFT to map out the reaction coordinates. researchgate.netchemistryviews.org These calculations reveal that the reaction is often initiated by the nucleophilic attack of the pyridine nitrogen, forming an activated intermediate via a transition state. researchgate.net For example, the reaction between pyridine and trifluoromethanesulfonic anhydride (Tf2O) is calculated to proceed through an initial S_N2 reaction to form an N-(trifluoromethylsulfonyl) pyridinium (B92312) triflate intermediate, with a very low free energy barrier for the first transition state. researchgate.net Similar computational approaches are applied to understand conformational changes and transition state geometries in related reactions, revealing how factors like solvent can shift the transition state to an earlier or later stage of the reaction coordinate. nih.gov

The presence of the ortho-methyl group in 2-Methylpyridine-3-sulfonyl chloride introduces steric and electronic effects that can be precisely modeled. DFT calculations on ortho-alkyl substituted sulfonyl chlorides have shown that these molecules possess a rigid and sterically congested structure, which can paradoxically lead to enhanced reactivity by releasing internal strain upon forming the trigonal bipyramidal transition state. mdpi.com

Table 1: Theoretical Data on Reaction Mechanisms and Transition States

| Reaction Type / System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Chloride Exchange in Arenesulfonyl Chlorides | DFT | Reaction proceeds via a single S_N2 transition state, not a stable intermediate. | mdpi.com |

| Fluoride Exchange in Arenesulfonyl Chlorides | DFT | Reaction occurs via an addition-elimination (A-E) mechanism with a difluorosulfurandioxide intermediate. | mdpi.com |

| Pyridine Phosphination | Density Functional Theory | The reaction mechanism and rate-determining step are dependent on the specific phosphine (B1218219) used; steric hindrance plays a key role in site-selectivity. | researchgate.net |

| Pyridine + Acyl Chloride | Density Functional Theory | The mechanism of substitution of carbonyl, imidoyl, and vinyl compounds with the neutral nucleophile pyridine was assessed. | researchgate.net |

| Menshutkin Reaction (Amine + Chloro-derivative) | DFT (B3LYP/6-31+G**) | Transition state geometry can be significantly influenced by the solvent, shifting to an earlier stage in water compared to the gas phase. | nih.gov |

| C4-Sulfonylation of Pyridine | Mechanistic Investigation | Reaction proceeds through preactivation of pyridine with triflic anhydride, followed by base-mediated addition of a sulfinic acid salt. | chemistryviews.org |

Molecular Docking and Ligand-Protein Interaction Modeling of Derived Bioactive Molecules

This compound is a valuable scaffold in medicinal chemistry. Its reactive sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamide derivatives. Molecular docking and other in silico modeling techniques are then employed to predict how these derived molecules might interact with biological targets, guiding the development of new therapeutic agents. nih.gov

The core principle of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. researchgate.net This computational screening allows researchers to prioritize which derivatives to synthesize and test in vitro, saving considerable time and resources. researchgate.net

Derivatives from related pyridine and sulfonyl structures have been modeled against a wide array of protein targets:

Kinase Inhibitors: Pyridine-based compounds have been designed and modeled as inhibitors of Rho-associated kinases (ROCK), which are therapeutic targets for hypertension and glaucoma. nih.gov Similarly, thiophenyl thiazolyl-pyridine hybrids have been docked into the epidermal growth factor receptor (EGFR) tyrosine kinase to explore their anticancer potential. mdpi.com

Anticancer Agents: Novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties were synthesized and docked into the active site of telomerase, an enzyme implicated in cancer, to determine the probable binding model and explain their inhibitory activity. nih.gov Other studies have focused on styrylsulfonyl-methylpyridines as potent mitotic inhibitors. nih.gov

Anti-inflammatory Agents: New heterocyclic compounds incorporating pyridine moieties have been synthesized and subjected to molecular docking studies against the cyclooxygenase-2 (COX-2) enzyme to investigate their anti-inflammatory properties. mdpi.com

Antidiabetic Agents: Thiazolo[3,2-a]pyridine derivatives were evaluated as potential α-amylase inhibitors through molecular docking, with results showing favorable inhibitory properties and stable interactions within the enzyme's active site. plos.org

Receptor Antagonists: Molecular modeling has been used to understand the binding of pyridine sulfonic acid derivatives to the NMDA receptor, proposing a specific binding geometry for the sulfonic acid moiety. nih.gov

These studies typically involve identifying the key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand, which are crucial for stable binding. researchgate.net

Table 2: Examples of Molecular Docking Studies on Pyridine-Derived Compounds

| Derivative Class | Protein Target | Key Finding / Docking Result | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyridine-dicarbonitriles | α-Amylase | Compound 4e showed the best performance with a docking score of -7.43 kcal/mol. | plos.org |

| 2-Chloro-pyridine-flavone hybrids | Telomerase (3DU6) | Compound 6e was identified as a strong telomerase inhibitor (IC50 = 0.8 µM), and docking showed its probable binding model. | nih.gov |

| Pyridine-based inhibitors | Rho Kinase (ROCK1) | Structure-based design led to potent and selective ROCK inhibitors with suitable pharmacokinetics. | nih.gov |

| Pyridine-pyrazole hybrids | Cyclooxygenase-2 (COX-2) | In silico results aligned with in vitro biological evaluation, identifying potent anti-inflammatory agents. | mdpi.com |

| Thiophenyl thiazolyl-pyridine hybrids | EGFR Tyrosine Kinase | Docking studies were performed to investigate the mechanism of action for anticancer activity against lung cancer cells. | mdpi.com |

| Pyridine sulfonic acid derivatives | NMDA Receptor | A molecular modeling study proposed a specific binding geometry for the sulfonic moiety within the receptor. | nih.gov |

Conformational Analysis and Structure-Property Relationships of Pyridine Sulfonyl Compounds

The three-dimensional structure (conformation) and electronic properties of pyridine sulfonyl compounds are intrinsically linked to their physical, chemical, and biological properties. Computational studies are essential for performing conformational analysis and establishing quantitative structure-property relationships (QSPR) or structure-activity relationships (QSAR).

Conformational Analysis: This involves identifying the most stable spatial arrangements of a molecule. For pyridine sulfonyl compounds, key considerations include the orientation of the sulfonyl group relative to the pyridine ring and the planarity of the system.

Studies on pyridine sulfonic acid derivatives have included a complete conformational analysis to determine a preferred conformation, which is crucial for understanding their interaction with biological targets like receptors. nih.gov

Investigations into related pyridine carboxamides revealed that the presence of substituents can cause the carbonyl group (analogous to the sulfonyl group) to deviate significantly from the plane of the pyridine ring, with deviation angles ranging from 17.8° to 68.3°. mdpi.com

The conformation of the pyridine ring itself can be influenced by intermolecular interactions. For example, pyridine molecules adsorbed on a silver surface were observed to transition from a tilted to an upright conformer due to long-range repulsive interactions. nih.gov The presence of a methylene (B1212753) spacer between pyridinium and triazole rings in certain compounds introduces conformational adaptability that directly impacts crystal packing and hydrogen bond arrangements. researchgate.net

Structure-Property Relationships: This field seeks to correlate specific structural features with observable properties.

Reactivity: The presence of the methyl group at the C2 position (ortho to the sulfonyl chloride) creates a sterically congested structure. mdpi.com Computational studies have shown that this steric strain is a critical factor influencing reactivity, as the transformation to a less-strained transition state during a substitution reaction can be energetically favorable, leading to an acceleration of the reaction rate. mdpi.com

Biological Activity: QSAR studies on pyridine derivatives have successfully modeled biological responses using molecular descriptors. nih.gov Parameters such as size/shape (e.g., molar refractivity) and hydrophobicity were found to be more important than electronic parameters in predicting toxicity against Tetrahymena pyriformis. nih.gov The best model explained over 70% of the variability in biological response using molar refractivity and a hydrogen acceptance parameter. nih.gov

Supramolecular Architecture: The ability of the pyridine nitrogen and sulfonyl oxygens to act as hydrogen bond acceptors influences how these molecules arrange themselves in a crystal lattice. In related zwitterionic pyridinium compounds, Hirshfeld surface analysis confirmed that O···H/H···O and N···H/H···N interactions dominate the solid-state architecture, which is indicative of potential functional properties like proton conductivity. researchgate.net

Table 3: Findings from Conformational and Structure-Property Analyses

| Area of Study | Key Finding | Significance | Reference |

|---|---|---|---|

| Conformational Analysis | A preferred conformation of pyridine sulfonic acid derivatives was proposed based on a complete analysis. | Understanding the active conformation is essential for rational drug design. | nih.gov |

| Structure and Reactivity | Ortho-alkyl substituted sulfonyl chlorides have a rigid, congested structure that enhances reactivity. | Explains the counterintuitive acceleration of substitution reactions for sterically hindered substrates. | mdpi.com |

| QSAR | For pyridine derivatives, size/shape and hydrophobicity were better predictors of biological activity than electronic parameters. | Provides a model to predict the biological impact of new derivatives based on calculated structural descriptors. | nih.gov |

| Crystal Engineering | Positional isomerism and molecular flexibility (e.g., adding a methylene spacer) directly influence supramolecular topology and hydrogen bonding. | Demonstrates how subtle structural changes can be used to control solid-state properties for materials science applications. | researchgate.net |

| Conformational Flexibility | In pyridine carboxamides, the amide group can be significantly deviated from the plane of the pyridine ring. | Highlights the non-planar nature of substituted pyridines, affecting molecular packing and interactions. | mdpi.com |

Future Directions and Emerging Research Opportunities

Development of Greener and More Efficient Synthetic Methodologies

The synthesis of sulfonyl chlorides, including 2-methylpyridine-3-sulfonyl chloride, has traditionally relied on reagents that pose environmental and safety challenges. A significant future direction is the development of more sustainable and efficient synthetic routes.

Current research in the broader field of sulfonyl chloride synthesis points towards several promising "green" alternatives. One approach involves replacing hazardous chlorinating agents like phosphorus pentachloride and phosphorus oxychloride with more benign options. chemicalbook.comgoogle.com For instance, methods using hydrogen peroxide with a zirconium tetrachloride catalyst have been shown to convert thiols and disulfides to sulfonyl chlorides with high yields and very short reaction times under mild conditions. organic-chemistry.org This approach is environmentally friendly, producing water as the primary byproduct. organic-chemistry.org

Another green methodology that could be adapted for the synthesis of pyridine (B92270) sulfonyl chlorides involves a diazotization-substitution sequence starting from 3-aminopyridine (B143674) derivatives. google.compatsnap.com This method avoids the use of harsh acylating agents and can be performed under mild conditions, significantly reducing production costs and environmental impact. google.com Continuous flow chemistry also presents a major opportunity for improving the synthesis of pyridine derivatives. mdpi.comresearchgate.net Flow reactors offer superior control over reaction parameters, enhance safety, and can lead to higher efficiency compared to traditional batch processing. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Chlorides

| Feature | Traditional Methods (e.g., PCl5/POCl3) | Emerging Greener Methods |

|---|---|---|

| Reagents | Phosphorus pentachloride, Phosphorus oxychloride, Thionyl chloride | Hydrogen peroxide, Zirconium tetrachloride, Sulfur dioxide, Sodium nitrite (B80452) |

| Conditions | Often requires high temperatures and reflux | Mild, often room temperature |

| Byproducts | Acidic and hazardous waste | Water, benign salts |

| Safety | Utilizes highly toxic and corrosive reagents | Reduced use of hazardous materials |

| Efficiency | Can have high yields but often long reaction times | High yields with significantly shorter reaction times |

Exploration of Novel Reactivity Modes and Catalytic Transformations

The sulfonyl chloride functional group is a versatile handle for a wide range of chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. a2bchem.com Future research will likely focus on uncovering novel reactivity patterns for this compound, particularly through the use of advanced catalytic systems.

The presence of the pyridine ring, with its specific electronic properties and the methyl group, influences the reactivity of the sulfonyl chloride moiety. Exploring its reactions with a wider array of nucleophiles will be crucial. For example, its use in reactions with bidentate nucleophiles could lead to the formation of novel fused heterocyclic systems, a strategy that has been explored with related compounds like 4-chlorocoumarin-3-sulfonyl chloride. mdpi.comresearchgate.net

Furthermore, the development of catalytic transformations represents a significant area of opportunity. Metal-catalyzed cross-coupling reactions could potentially engage the C-Cl bond if present in a related chloro-substituted analogue (e.g., 2-chloro-5-methylpyridine-3-sulfonyl chloride), or activate the sulfonyl chloride group for new types of bond formations. cymitquimica.com The selective activation of the C-H bonds on the pyridine ring, in conjunction with the reactivity of the sulfonyl chloride, could open pathways to complex poly-functionalized pyridines. Research into the reactions of related 2-methyl-3-nitropyridines with thiols has shown selective substitution, suggesting that this compound could participate in similar selective transformations. nih.gov

Rational Design and Synthesis of Next-Generation Therapeutics

Pyridine sulfonyl chlorides and their resulting sulfonamide derivatives are foundational scaffolds in medicinal chemistry. mdpi.com this compound is a valuable building block for creating new chemical entities with potential therapeutic applications. a2bchem.com Its derivatives are important intermediates for pharmaceuticals, such as the anti-ulcer drug Vonoprazan (TAK-438). google.comchemicalbook.com

The future in this area lies in the rational design of new drug candidates. The this compound core provides distinct vectors for chemical modification—the sulfonyl chloride group for reaction with various amines to form a sulfonamide library, and the pyridine ring for further functionalization. This allows for the systematic exploration of structure-activity relationships (SAR).

Computational modeling and in silico screening can be used to predict the binding of virtual libraries of 2-methylpyridine-3-sulfonamide (B3246918) derivatives to specific biological targets, such as enzymes or receptors. This rational approach can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. The sulfonamide group is a well-known pharmacophore with a wide range of biological activities, and its incorporation into the 2-methylpyridine (B31789) scaffold could yield novel inhibitors for various disease targets. mdpi.com

Advanced Analytical Techniques for Real-Time Monitoring and High-Throughput Screening

To accelerate the development of new synthetic methods and applications for this compound, advanced analytical techniques are indispensable. Real-time reaction monitoring allows for precise optimization of reaction conditions, leading to improved yields and purity.

Techniques such as FlowNMR spectroscopy provide non-invasive, real-time data on reaction kinetics and mechanism under actual process conditions. rsc.org In-line Raman spectroscopy is another powerful tool for monitoring reactions in continuous flow, enabling rapid optimization of parameters like temperature and flow rate. nih.gov For rapid analysis of reaction progress without the need for chromatography, techniques like probe electrospray ionization mass spectrometry (PESI-MS) can directly monitor changes in the molecular weight of reactants and products. shimadzu.comnih.gov

In the context of drug discovery, high-throughput screening (HTS) is essential for evaluating large libraries of derivatives. drugtargetreview.com Modern HTS platforms, including those that use nanomole-scale reactions, allow for the rapid testing of thousands of reaction conditions or compounds. scienceintheclassroom.org Combining HTS with advanced cell models, such as 3D multicellular tumor spheroids, can provide more biologically relevant data on the efficacy and potential of new therapeutic agents derived from this compound. nih.gov

Table 2: Advanced Analytical Techniques and Their Applications

| Technique | Application | Advantages for this compound Research |

|---|---|---|

| FlowNMR Spectroscopy | Real-time reaction monitoring, kinetic analysis | Non-invasive, provides detailed structural information during the reaction. rsc.org |

| Raman Spectroscopy | In-line process monitoring | Allows for rapid optimization of reaction conditions in flow chemistry. nih.gov |

| Probe Electrospray Ionization Mass Spectrometry (PESI-MS) | Rapid reaction analysis | Chromatograph-free, real-time monitoring of molecular weight changes. shimadzu.com |

| High-Throughput Screening (HTS) | Drug discovery, reaction optimization | Enables rapid screening of large libraries of derivatives and reaction conditions. scienceintheclassroom.org |

Integration with Automated Synthesis and Artificial Intelligence in Drug Discovery

The synergy between automated synthesis and artificial intelligence (AI) is set to revolutionize chemical research and drug discovery. nih.gov This integrated approach can dramatically accelerate the design-build-test-learn cycle for new molecules derived from this compound.

This automated approach minimizes manual labor and allows for the rapid generation of physical compounds for biological testing. The experimental results can then be fed back into the AI model to refine its predictions, creating a closed loop that becomes progressively more intelligent. This strategy has the potential to significantly reduce the time and cost associated with discovering new drugs, moving from target identification to a preclinical candidate in a fraction of the traditional time. dlapiper.com

Potential Applications in Materials Science and Polymer Chemistry

While the primary focus for pyridine sulfonyl chlorides has been in pharmaceuticals and agrochemicals, there are emerging opportunities in materials science and polymer chemistry. a2bchem.com The reactivity of the sulfonyl chloride group makes this compound an attractive candidate for creating functional polymers and advanced materials.

The sulfonyl chloride moiety can be used to functionalize existing polymers through post-polymerization modification, introducing the 2-methylpyridine group onto a polymer backbone. This could imbue the material with new properties, such as altered solubility, thermal stability, or the ability to coordinate with metals.

Alternatively, this compound could act as a monomer or a co-monomer in polymerization reactions. For example, reaction with diamines could lead to the formation of polysulfonamides, a class of high-performance polymers. The incorporation of the pyridine ring into the polymer backbone could lead to materials with enhanced thermal and chemical resistance, similar to how other fluorinated heterocyclic compounds like perfluoropyridine are used to create high-performance fluoropolymers. mdpi.com These novel polymers could find applications in specialty coatings, membranes, or electronic materials.

Q & A

Q. Conflicting reactivity data between this compound and its trifluoromethyl analog: What factors underlie these differences?

- Methodological Answer : Trifluoromethyl groups increase electrophilicity via inductive effects, accelerating reactions with weak nucleophiles (e.g., alcohols). In contrast, the methyl group’s steric bulk slows such reactions. Kinetic studies (e.g., monitoring by ¹⁹F NMR for trifluoromethyl analogs) clarify these trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.